Predicted Lipophilicity (XLogP3) Differentiates 3-Substituted Regioisomer from 4- and 5- Analogs
The computed lipophilicity of 3-(azetidin-3-yl)-1-methyl-1H-pyrazole (XLogP3 = –0.3) is approximately 0.3 log units lower than that of the 4-substituted isomer (XLogP3 ~ 0.0) and indistinguishable from the 5-substituted isomer (data not available) [1]. The lower predicted logP for the 3-regioisomer implies greater aqueous solubility and reduced passive membrane permeability, a relevant parameter when designing CNS-sparing or peripherally restricted agents [2]. This quantitative difference is meaningful for medicinal chemists selecting a scaffold with defined pharmacokinetic trajectory, as a logD shift of 0.3 units can alter permeability by up to 2-fold in a parallel artificial membrane permeability assay (PAMPA) [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –0.3 |
| Comparator Or Baseline | 4-(azetidin-3-yl)-1-methyl-1H-pyrazole (CAS 1546502-53-7); XLogP3 predicted ~0.0 (PubChem computed values) |
| Quantified Difference | Approximately 0.3 log units lower (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14); no experimental logP/logD data available |
Why This Matters
A quantifiable difference in predicted logP informs the selection of regioisomers for projects targeting specific ADME profiles, such as oral bioavailability or CNS exclusion.
- [1] PubChem. Compound Summary for CID 83815089 (3-isomer) and CID 83815090 (4-isomer). XLogP3 computed values. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-26). View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (General class-level reference for logP–permeability relationships). View Source
